2-Methyl-2-(2,2,2-trifluoroethoxy)propane-1-sulfonyl chloride

Description

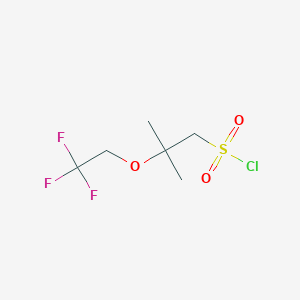

2-Methyl-2-(2,2,2-trifluoroethoxy)propane-1-sulfonyl chloride is an aliphatic sulfonyl chloride derivative characterized by a branched propane backbone. The molecule features a trifluoroethoxy group (–OCH₂CF₃) and a methyl group (–CH₃) attached to the central carbon, with a sulfonyl chloride (–SO₂Cl) moiety at the terminal position. This structure imparts unique reactivity, particularly in nucleophilic substitution reactions, where the sulfonyl chloride group acts as a leaving group or electrophilic center.

Properties

IUPAC Name |

2-methyl-2-(2,2,2-trifluoroethoxy)propane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClF3O3S/c1-5(2,4-14(7,11)12)13-3-6(8,9)10/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFRRMXZEAPHBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CS(=O)(=O)Cl)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClF3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step chemical reaction process. One common method involves the reaction of 2,2,2-trifluoroethanol with chlorosulfonic acid to form the sulfonyl chloride derivative. The reaction typically requires controlled conditions, such as low temperature and an inert atmosphere, to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of 2-Methyl-2-(2,2,2-trifluoroethoxy)propane-1-sulfonyl chloride may involve large-scale reactors and continuous flow processes to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is also common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or alcohols can participate in substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or alkanes.

Substitution: Generation of sulfonamides or esters.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and esters. Its reactivity makes it valuable for introducing sulfonyl groups into other molecules.

Biology: In biological research, 2-Methyl-2-(2,2,2-trifluoroethoxy)propane-1-sulfonyl chloride is used to study enzyme mechanisms and protein interactions. Its ability to modify biomolecules allows researchers to investigate biological processes at a molecular level.

Medicine: The compound has potential applications in drug development, where it can be used to synthesize pharmaceutical intermediates. Its reactivity with various functional groups makes it a versatile tool in medicinal chemistry.

Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, such as pesticides and herbicides. Its ability to form stable sulfonamide derivatives is particularly useful in creating compounds with desired biological activities.

Mechanism of Action

The mechanism by which 2-Methyl-2-(2,2,2-trifluoroethoxy)propane-1-sulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide or ester bonds. This reactivity is crucial in various chemical and biological processes.

Comparison with Similar Compounds

3-(2,2,2-Trifluoroethoxy)propane-1-sulfonyl Chloride

Key Differences :

- Substituent Position : Unlike the target compound, this analog lacks a methyl branch. The trifluoroethoxy group is attached to the third carbon of a linear propane chain .

- Molecular Weight : The linear structure results in a lower molecular weight (~226.52 g/mol) compared to the branched target compound (~240.52 g/mol).

Applications: The linear analog may exhibit higher solubility in polar solvents due to reduced steric bulk. However, its discontinued commercial status (as noted in ) suggests challenges in stability or synthesis .

2,5-Di(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl Chloride

Key Differences :

- Backbone Structure : This compound features an aromatic benzene ring substituted with two trifluoroethoxy groups and a sulfonyl chloride, contrasting with the aliphatic propane backbone of the target molecule .

- Electronic Effects : The aromatic system allows for resonance stabilization of the sulfonyl chloride group, which may reduce electrophilicity compared to aliphatic analogs.

- Molecular Weight : The aromatic derivative has a significantly higher molecular weight (372.67 g/mol) due to the benzene ring and additional substituents .

Thermal and Physical Properties :

Poly(organophosphazenes) with Trifluoroethoxy and Phenoxy Groups

Relevance to Sulfonyl Chlorides :

- For example: Higher trifluoroethoxy content correlates with lower glass transition temperatures (Tg) and increased hydrophobicity . Steric and electronic effects influence substituent exchange reactions, a phenomenon that may parallel the reactivity of sulfonyl chlorides in synthetic pathways.

Data Table: Structural and Physical Comparison

Research Findings and Mechanistic Insights

- Reactivity : Branched aliphatic sulfonyl chlorides (e.g., the target compound) are less reactive in nucleophilic substitutions than linear analogs due to steric shielding of the electrophilic sulfur center .

- Hydrophobicity : Trifluoroethoxy groups significantly increase hydrophobicity, as demonstrated by water contact angle studies in polymers . The aromatic derivative’s dual trifluoroethoxy substituents amplify this effect .

- Thermal Stability : Aromatic backbones provide greater thermal resilience compared to aliphatic structures, which may decompose at lower temperatures due to weaker C–C bonds.

Biological Activity

2-Methyl-2-(2,2,2-trifluoroethoxy)propane-1-sulfonyl chloride, also known by its CAS number 2169117-41-1, is a sulfonyl chloride compound that has gained attention in various fields of chemical research, including medicinal chemistry and environmental science. This article aims to explore the biological activity of this compound, focusing on its potential toxicological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C₆H₁₀ClF₃O₃S with a molecular weight of approximately 255 Da. The compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form covalent bonds with nucleophiles.

Table 1: Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀ClF₃O₃S |

| Molecular Weight | 255 Da |

| LogP | 1.4 |

| Polar Surface Area (Ų) | 43 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

Toxicological Profile

Recent studies have indicated that sulfonyl chlorides can exhibit significant biological activities, including cytotoxicity and potential endocrine disruption. The compound's structural similarity to other per- and polyfluoroalkyl substances (PFAS) raises concerns regarding its toxicity profile.

- Endocrine Disruption : Research suggests that compounds similar to this sulfonyl chloride may interfere with hormonal signaling pathways. In particular, studies involving zebrafish models have highlighted developmental toxicity associated with PFAS compounds. These findings suggest that exposure could lead to adverse effects on thyroid function and reproductive health .

- Cytotoxicity : The reactivity of sulfonyl chlorides allows them to interact with various biological macromolecules. In vitro studies have shown that such interactions can lead to cell death or apoptosis in certain cell lines, indicating potential cytotoxic effects .

Developmental Toxicity in Zebrafish

A notable study utilized zebrafish as a model organism to assess the developmental toxicity of various PFAS compounds, including those structurally related to this compound. The concentration-response relationship demonstrated significant mortality rates at higher concentrations (e.g., 100 μM), indicating a clear dose-dependent effect on survival and morphological development .

Comparative Toxicity Assessment

A comparative analysis of several PFAS compounds revealed that the biological activity of sulfonyl chlorides could be influenced by their specific chemical structure and functional groups. For instance, variations in the carbon chain length or the presence of fluorinated groups significantly affected their toxicity profiles and mechanisms of action .

The mechanisms through which this compound exerts its biological effects are not fully elucidated; however, potential pathways include:

- Covalent Modification : The sulfonyl chloride group may react with nucleophilic sites on proteins or nucleic acids, leading to altered function or signaling.

- Endocrine Pathway Interference : Similar compounds have been shown to disrupt endocrine signaling pathways by mimicking or blocking hormone receptors.

Q & A

Q. What are the common synthetic routes for 2-methyl-2-(2,2,2-trifluoroethoxy)propane-1-sulfonyl chloride?

Methodological Answer:

- Nucleophilic Substitution : React 2-methyl-2-(2,2,2-trifluoroethoxy)propane-1-thiol with chlorine gas or SOCl₂ under anhydrous conditions.

- Chlorination of Sulfonic Acids : Treat the corresponding sulfonic acid with PCl₅ or thionyl chloride in dichloromethane at 0–25°C, followed by distillation .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from non-polar solvents.

Q. How should researchers characterize this compound to confirm its structure and purity?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Identify trifluoroethoxy (δ ~4.5 ppm for OCH₂CF₃) and sulfonyl chloride (no direct proton signal) groups.

- FT-IR : Confirm S=O stretches (~1360 cm⁻¹ and 1180 cm⁻¹) and C-F bonds (~1200 cm⁻¹).

- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (calculated molecular weight: ~242.6 g/mol) .

- Elemental Analysis : Validate C, H, S, and Cl content.

Q. What precautions are critical for handling and storing this compound?

Methodological Answer:

- Moisture Sensitivity : Store under inert gas (N₂/Ar) in sealed, flame-resistant containers.

- Reactivity : Avoid contact with bases, nucleophiles, or protic solvents to prevent hydrolysis.

- Safety Protocols : Use fume hoods, gloves, and eye protection; refer to SDS guidelines for chlorinated compounds (e.g., tert-butyl chloride handling in ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the sulfonyl chloride group?

Methodological Answer:

- Controlled Experiments : Compare reactivity in anhydrous vs. humid conditions using kinetic studies (e.g., monitor hydrolysis rates via HPLC).

- Solvent Effects : Test polar aprotic (DMF, acetonitrile) vs. non-polar solvents (toluene) to isolate solvent-dependent pathways.

- Spectroscopic Monitoring : Use in-situ ¹⁹F NMR to track trifluoroethoxy group stability during reactions .

Q. What experimental designs are optimal for studying the hydrolytic stability of this compound?

Methodological Answer:

- pH-Dependent Studies : Prepare buffered solutions (pH 2–12) and quantify degradation products (e.g., sulfonic acid) via LC-MS.

- Temperature Kinetics : Use Arrhenius plots to determine activation energy for hydrolysis (e.g., 25–60°C).

- Isotopic Labeling : Introduce ¹⁸O-labeled water to trace hydrolysis mechanisms .

Q. How does the trifluoroethoxy group influence electrophilic reactivity compared to non-fluorinated analogs?

Methodological Answer:

- Electron-Withdrawing Effects : Compare reaction rates in SN2 substitutions (e.g., with amines) between fluorinated and non-fluorinated analogs.

- Computational Modeling : Use DFT calculations to assess the impact of CF₃ on sulfonyl chloride’s electrophilicity.

- Thermal Stability : Perform TGA/DSC to evaluate decomposition thresholds influenced by fluorinated groups .

Q. What strategies can mitigate side reactions during nucleophilic substitutions with this sulfonyl chloride?

Methodological Answer:

- Low-Temperature Reactions : Conduct reactions at –20°C to suppress sulfonate ester formation.

- Catalytic Additives : Use DMAP or Hünig’s base to accelerate desired substitutions.

- Workup Optimization : Quench excess reagent with aqueous NaHCO₃ and extract products with CH₂Cl₂ .

Q. How to address discrepancies in spectroscopic data across different studies?

Methodological Answer:

- High-Purity Standards : Re-synthesize the compound using rigorously dried reagents and solvents.

- Multi-Technique Validation : Cross-validate NMR, IR, and X-ray crystallography (if crystals form).

- Collaborative Reproducibility : Share samples with independent labs to verify spectral assignments .

Q. What analytical methods are most reliable for assessing trace impurities in this compound?

Methodological Answer:

Q. How can researchers design comparative studies with structural analogs to evaluate bioactivity or material properties?

Methodological Answer:

- Analog Synthesis : Replace the trifluoroethoxy group with methoxy or ethoxy groups to assess fluorine’s role.

- Structure-Activity Relationships (SAR) : Test analogs in catalysis or polymer cross-linking applications.

- Thermodynamic Profiling : Compare melting points, solubility, and thermal stability across analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.